

VPC 23019: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	VPC 23019				
Cat. No.:	B1684042	Get Quote			

A Comprehensive Overview of the S1P1/S1P3 Receptor Antagonist for Drug Development and Scientific Discovery

Introduction

VPC 23019 is a valuable research tool for scientists and drug development professionals investigating the sphingosine-1-phosphate (S1P) signaling pathway. As a competitive antagonist of the S1P receptor subtypes 1 (S1P1) and 3 (S1P3), it allows for the targeted modulation of cellular processes governed by these receptors. This technical guide provides a comprehensive overview of **VPC 23019**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Core Properties and Mechanism of Action

VPC 23019 is an aryl amide-containing analog of sphingosine-1-phosphate.[1] It selectively binds to S1P1 and S1P3 receptors, preventing the endogenous ligand S1P from activating them. This blockade inhibits the downstream signaling cascades initiated by these receptors, which are involved in a myriad of physiological and pathological processes, including lymphocyte trafficking, endothelial barrier function, and angiogenesis.[2][3]

Notably, while **VPC 23019** acts as an antagonist at S1P1 and S1P3 receptors, it exhibits agonist activity at S1P4 and S1P5 receptors.[1] This dual activity should be a critical consideration in experimental design and data interpretation.



Table 1: Physicochemical Properties of VPC 23019

Property	Value
Chemical Name	2-Amino-N-(3-octylphenyl)-3-(phosphonooxy)- propanamide
Molecular Formula	C17H29N2O5P
Molecular Weight	372.4 g/mol
CAS Number	449173-19-7
Solubility	Soluble to 10 mM in Acidified DMSO (5% 1N HCl in DMSO) with gentle warming and to 50 mM in 2eq. NaOH.[2]

Quantitative Data

The potency of **VPC 23019** as an antagonist for S1P1 and S1P3 receptors has been quantified through various in vitro assays. The binding affinities are commonly expressed as pKi values, which represent the negative logarithm of the inhibition constant (Ki).

Table 2: Receptor Binding Affinities and Potency of VPC 23019

Receptor	рКі	Ki (nM)	Assay Type	Reference
S1P1	7.86	13.8	Radioligand Binding Assay	
S1P3	5.93	1175	Radioligand Binding Assay	

VPC 23019 also demonstrates agonist activity at other S1P receptor subtypes.

Table 3: Agonist Activity of VPC 23019



Receptor	pEC50	EC50 (nM)	Assay Type	Reference
S1P4	6.58	263	[³⁵S]GTPγS Binding Assay	
S1P5	7.07	85.1	[³⁵ S]GTPγS Binding Assay	_

While specific IC50 values for **VPC 23019** in a wide range of cell lines are not extensively published in publicly available literature, its antagonist activity has been demonstrated in various cellular contexts. For instance, in HEK-293T cells expressing human S1P3, a related compound, VPC22173, showed an EC50 of 450 nM in a [35S]GTPγS binding assay. It is important for researchers to determine the optimal concentration and IC50 value for their specific cell type and experimental conditions.

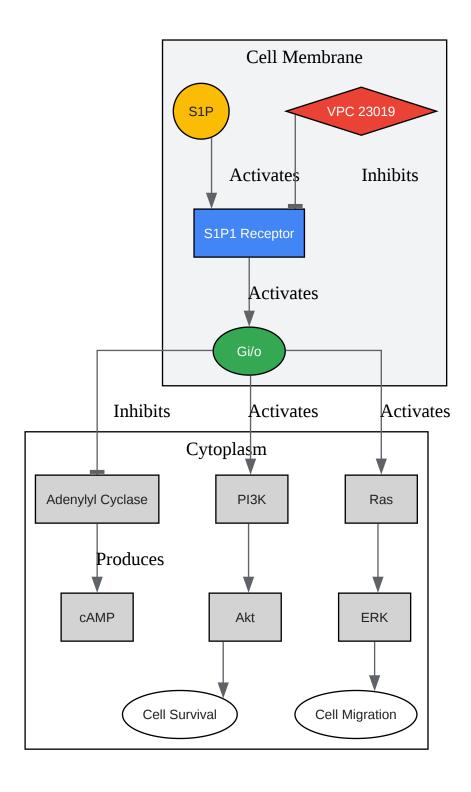
S1P1 and S1P3 Signaling Pathways

VPC 23019 exerts its effects by blocking the intricate signaling pathways initiated by S1P1 and S1P3. These G protein-coupled receptors (GPCRs) couple to different heterotrimeric G proteins to activate a variety of downstream effectors.

S1P1 Signaling Pathway

Activation of S1P1 predominantly couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream of Gi/o activation, S1P1 signaling promotes cell survival, migration, and cytoskeletal rearrangements through the activation of pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK pathway.





Click to download full resolution via product page

Figure 1: S1P1 Receptor Signaling Pathway.

S1P3 Signaling Pathway

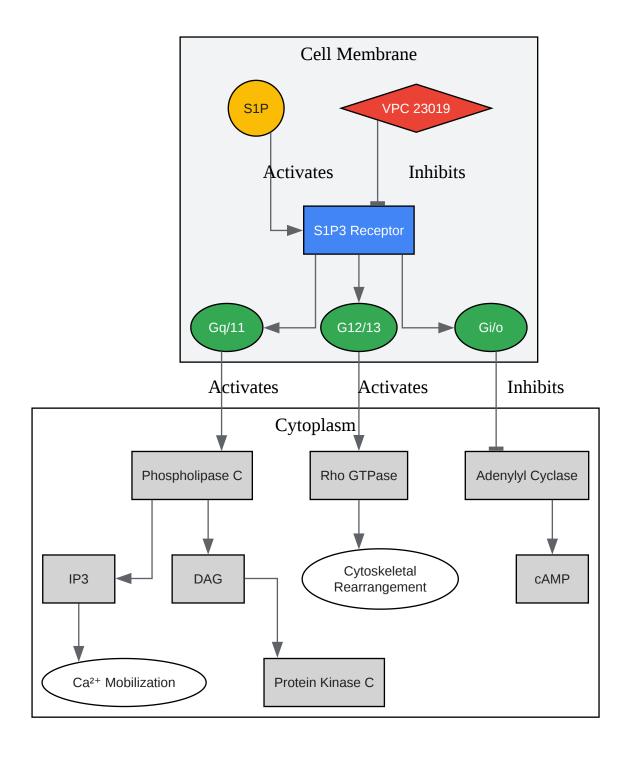


Foundational & Exploratory

Check Availability & Pricing

S1P3 receptor signaling is more complex, as it can couple to multiple G protein families, including Gi/o, Gq/11, and G12/13. This promiscuous coupling allows S1P3 to regulate a wider range of cellular responses. Gq/11 activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G12/13 activation stimulates the Rho family of small GTPases, leading to cytoskeletal rearrangements and changes in cell shape and motility.





Click to download full resolution via product page

Figure 2: S1P3 Receptor Signaling Pathway.

Experimental Protocols



Detailed methodologies for key experiments involving **VPC 23019** are provided below. Researchers should optimize these protocols for their specific experimental systems.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of **VPC 23019** for S1P1 and S1P3 receptors using a radiolabeled S1P analog.

Materials:

- Cell membranes expressing S1P1 or S1P3 receptors
- [33P]S1P or other suitable radiolabeled S1P analog
- VPC 23019
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4)
- Scintillation fluid
- 96-well filter plates
- · Scintillation counter

Procedure:

- Prepare serial dilutions of VPC 23019 in Assay Buffer.
- In a 96-well plate, add a fixed amount of cell membranes, the radiolabeled S1P analog (at a concentration near its Kd), and varying concentrations of **VPC 23019**.
- Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled S1P).
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.



- Harvest the membranes onto the filter plate using a cell harvester and wash several times with ice-cold Assay Buffer to remove unbound radioligand.
- Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of VPC 23019 and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPyS Binding Assay (Functional Assay)

This functional assay measures the ability of **VPC 23019** to antagonize S1P-induced G protein activation.

Materials:

- Cell membranes expressing S1P1 or S1P3 receptors
- [35S]GTPyS
- S1P
- VPC 23019
- GTPyS Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 μM GDP, pH 7.4)
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of VPC 23019 in GTPyS Assay Buffer.
- Pre-incubate the cell membranes with the desired concentrations of VPC 23019 for 15-30 minutes at 30°C.



- Initiate the reaction by adding a mixture of S1P (at its EC50 concentration) and [35S]GTPyS.
- Include control wells for basal (no S1P), stimulated (S1P only), and non-specific binding (excess unlabeled GTPyS).
- Incubate the reaction for 30-60 minutes at 30°C.
- Terminate the reaction by rapid filtration through the filter plate, followed by washing with icecold buffer.
- Dry the filters, add scintillation fluid, and quantify the bound [35S]GTPγS using a scintillation counter.
- Determine the ability of **VPC 23019** to inhibit S1P-stimulated [35S]GTPγS binding and calculate its IC50 value.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of **VPC 23019** on the formation of capillary-like structures by endothelial cells.

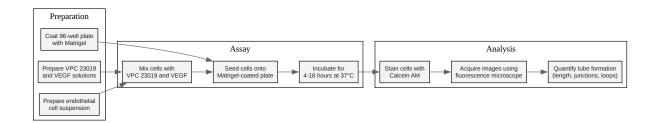
Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
- Endothelial cell growth medium
- Matrigel or other basement membrane extract
- VPC 23019
- · Vascular Endothelial Growth Factor (VEGF) or other pro-angiogenic stimulus
- Calcein AM (for visualization)
- 96-well plate
- Fluorescence microscope



Procedure:

- Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
- Harvest endothelial cells and resuspend them in a serum-free medium containing the proangiogenic stimulus (e.g., VEGF).
- Add VPC 23019 at various concentrations to the cell suspension.
- Seed the cells onto the Matrigel-coated wells.
- Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
- Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.



Click to download full resolution via product page

Figure 3: Experimental Workflow for In Vitro Angiogenesis Assay.

In Vivo Studies







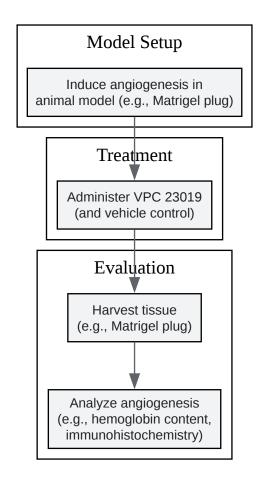
For in vivo investigations, **VPC 23019** can be administered to animal models to study its effects on various physiological and pathological processes.

General In Vivo Administration Protocol:

- Formulation: **VPC 23019** can be prepared as a suspension for oral or intraperitoneal injection. A common formulation involves dissolving the compound in DMSO, then mixing with PEG300, Tween-80, and saline.
- Dosing: The optimal dose will depend on the animal model and the specific research question. It is recommended to perform dose-response studies to determine the effective dose range.
- Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the experimental design and the desired pharmacokinetic profile.

Example Logical Workflow for In Vivo Angiogenesis Study:





Click to download full resolution via product page

Figure 4: Logical Workflow for an In Vivo Angiogenesis Study.

Conclusion

VPC 23019 is a potent and selective antagonist of S1P1 and S1P3 receptors, making it an indispensable tool for researchers studying the multifaceted roles of S1P signaling. This guide provides a foundational understanding of its properties and applications. By utilizing the provided data and protocols, researchers can effectively employ **VPC 23019** to dissect the complex mechanisms governed by S1P1 and S1P3 and to explore their potential as therapeutic targets in a variety of diseases. As with any research tool, careful experimental design and data interpretation, considering its full receptor activity profile, are paramount for generating robust and meaningful results.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VPC 23019: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684042#vpc-23019-as-a-research-tool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com